7-methoxy-1H-indole-2-carbaldehyde
Overview
Description
7-methoxy-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
7-Methoxy-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been shown to have a wide range of clinical and biological applications . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These compounds can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may affect viral replication pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of β-carboline-1-carboxylic acids, which act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 . These interactions are essential for regulating cellular processes and maintaining homeostasis.
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its impact on these cellular processes highlights its potential as a therapeutic agent in various medical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream cellular processes. The compound’s ability to interact with multiple receptors and enzymes underscores its versatility and potential in drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradationStudies have shown that it maintains its biochemical activity over extended periods, making it a reliable reagent for research purposes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and its potential as a target for therapeutic intervention .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, ensuring its effective participation in biochemical reactions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 7-methoxyindole and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that can be optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1H-indole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 7-methoxy-1H-indole-2-carboxylic acid, while reduction would yield 7-methoxy-1H-indole-2-methanol .
Scientific Research Applications
7-methoxy-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-1H-indole-2-carbaldehyde include other indole derivatives such as:
- 7-methoxy-1H-indole-3-carbaldehyde
- 1-methylindole-2-carboxaldehyde
Uniqueness
What sets this compound apart from other indole derivatives is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 7-position and the aldehyde group at the 2-position can lead to unique chemical and biological properties .
Properties
IUPAC Name |
7-methoxy-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXQSRRPZKDXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445311 | |
Record name | 7-methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30464-91-6 | |
Record name | 7-methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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